Mcl-1/bcl-2-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Mcl-1/bcl-2-IN-2” is a potent and selective dual inhibitor of Mcl-1 and Bcl-2 . These proteins are involved in the regulation of apoptosis versus cell survival, and in the maintenance of viability but not of proliferation . They mediate their effects by interacting with a number of other regulators of apoptosis .

Synthesis Analysis

The synthesis of this compound involves the design, synthesis, and evaluation of novel indole derivatives as Bcl-2/Mcl-1 dual inhibitors . A series of novel indole derivatives were designed, synthesized, and evaluated for their binding affinity to Bcl-2 family proteins and antiproliferative activity against selected cancer cell lines .Molecular Structure Analysis

The molecular structure of this compound is based on a Mcl-1/Bcl-2 dual inhibitor . Structure-directed molecular design and structure-activity relationship (SAR) analysis were performed to investigate structural features contributing to the Mcl-1/Bcl-2 binding selectivity and affinity .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a dual inhibitor of Bcl-2 and Mcl-1 . It has been shown that bicyclic compounds targeting both Bcl-2 and Mcl-1 can exhibit better outcomes than targeting using a single agent .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are primarily related to its role as a dual inhibitor of Bcl-2 and Mcl-1 . It has been shown that bicyclic compounds targeting both Bcl-2 and Mcl-1 can exhibit better outcomes than targeting using a single agent .Wirkmechanismus

The mechanism of action of Mcl-1/bcl-2-IN-2 involves inhibiting the prosurvival Bcl-2 proteins to enable the activation of BAX and BAK, apoptosis effectors that permeabilize the outer mitochondrial membrane, triggering apoptosis directly in many cells and sensitizing others to cell death when combined with other antineoplastic drugs .

Safety and Hazards

The safety and hazards associated with Mcl-1/bcl-2-IN-2 are primarily related to its role as a dual inhibitor of Bcl-2 and Mcl-1 . Secondary resistance is common with long-term exposure and often mediated by genetic or adaptive changes in the apoptotic pathway, suggesting that BH3 mimetics are better suited to limited duration, rather than continuous, therapy .

Eigenschaften

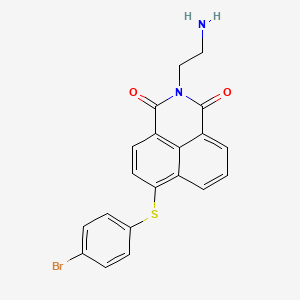

IUPAC Name |

2-(2-aminoethyl)-6-(4-bromophenyl)sulfanylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2S/c21-12-4-6-13(7-5-12)26-17-9-8-16-18-14(17)2-1-3-15(18)19(24)23(11-10-22)20(16)25/h1-9H,10-11,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOALFWTLPKKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCN)SC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2473344.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B2473346.png)

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)

![2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2473361.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)